molecular formula C14H21NO4 B15313929 tert-Butyl (4-((2-hydroxyethoxy)methyl)phenyl)carbamate

tert-Butyl (4-((2-hydroxyethoxy)methyl)phenyl)carbamate

Cat. No.: B15313929
M. Wt: 267.32 g/mol
InChI Key: FEDCPWNAIYTZBG-UHFFFAOYSA-N
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Description

tert-Butyl N-{4-[(2-hydroxyethoxy)methyl]phenyl}carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{4-[(2-hydroxyethoxy)methyl]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-[(2-hydroxyethoxy)methyl]phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-{4-[(2-hydroxyethoxy)methyl]phenyl}carbamate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{4-[(2-hydroxyethoxy)methyl]phenyl}carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl N-{4-[(2-hydroxyethoxy)methyl]phenyl}carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{4-[(2-hydroxyethoxy)methyl]phenyl}carbamate is unique due to its specific structure, which includes a hydroxyethoxy group that provides additional functionality and reactivity compared to other similar carbamates. This makes it particularly useful in applications requiring selective protection and deprotection of amine groups .

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl N-[4-(2-hydroxyethoxymethyl)phenyl]carbamate

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-12-6-4-11(5-7-12)10-18-9-8-16/h4-7,16H,8-10H2,1-3H3,(H,15,17)

InChI Key

FEDCPWNAIYTZBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)COCCO

Origin of Product

United States

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